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molecular formula C13H8BrN3O2 B8451079 4-(3-Bromo-phenylamino)-3-nitro-benzonitrile

4-(3-Bromo-phenylamino)-3-nitro-benzonitrile

Cat. No. B8451079
M. Wt: 318.12 g/mol
InChI Key: CKMXLWFEQJQCOA-UHFFFAOYSA-N
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Patent
US07902230B2

Procedure details

To a solution of compound C (1 g, 3.14 mmol) in methanol (10 mL) was added anhydrous FeCl3 (100 mg, 0.65 mmol) and charcoal (100 mg). The mixture was stirred at 60° C. and at that temperature hydrazine hydrate (10 mL) was added slowly where after the temperature was raised to 80° C. for 1.5 h. The reaction mixture was cooled to RT, filtered through a small pad of celite and washed with methanol. The organic layer was concentrated and washed with water, to give light brown solid D (200 mg, 22%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][C:10]=2[N+:17]([O-])=O)[CH:5]=[CH:6][CH:7]=1.C.O.NN>CO>[NH2:17][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:9]=1[NH:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[C:13]#[N:14] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
FeCl3
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
100 mg
Type
reactant
Smiles
C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly where after the temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through a small pad of celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to give light brown solid D (200 mg, 22%)

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C#N)C=CC1NC1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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